[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate
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Overview
Description
[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate is a chemical compound characterized by the presence of a pyrazine ring substituted with a pentafluoroethyl group and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate typically involves the reaction of 6-(1,1,2,2,2-pentafluoroethyl)pyrazine with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new C-N, C-O, or C-S bonds.
Oxidation and Reduction: The pyrazine ring can participate in redox reactions, where it can be reduced to dihydropyrazine or oxidized to pyrazine N-oxide.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrazine derivative with an amine substituent, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] bromide
- [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] chloride
- [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] iodide
Uniqueness
Compared to its halide counterparts, [6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate offers enhanced reactivity in nucleophilic substitution reactions due to the superior leaving group ability of the trifluoromethanesulfonate group. This makes it a more efficient reagent in various synthetic applications.
Properties
Molecular Formula |
C7H2F8N2O3S |
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Molecular Weight |
346.16 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F8N2O3S/c8-5(9,6(10,11)12)3-1-16-2-4(17-3)20-21(18,19)7(13,14)15/h1-2H |
InChI Key |
WCUNYYYVJZQZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OS(=O)(=O)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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